

Physicochemical Properties of 1-O-Methylemodin: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-O-Methylemodin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methylemodin, a naturally occurring anthraquinone derivative, has garnered interest within the scientific community for its potential therapeutic applications. Understanding its physicochemical properties is fundamental for its development as a drug candidate, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **1-O-Methylemodin**. While experimental data for some properties remain elusive, this document presents computed data and outlines detailed experimental protocols for their determination. Furthermore, based on the well-documented biological activities of its parent compound, emodin, this guide explores the potential signaling pathways that **1-O-Methylemodin** may modulate, offering a roadmap for future research.

Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is a critical first step in the drug development pipeline. These properties dictate a molecule's behavior in various biological and chemical environments.

Identity and Structure

- IUPAC Name: 1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione^[1]

- Synonyms: 1-O-Methyl Emodin, 3-Hydroxy-1-methoxy-8-methylantraquinone, Physcion[1]
- CAS Number: 521-61-9
- Chemical Formula: C₁₆H₁₂O₅[1]
- Molecular Weight: 284.26 g/mol [1]

Quantitative Physicochemical Data

Precise quantitative data on the physicochemical properties of **1-O-Methylemodin** are essential for computational modeling and predictive studies in drug design and development. The following table summarizes the available computed and experimental data.

Property	Value	Data Type	Source
Molecular Weight	284.26 g/mol	Computed	--INVALID-LINK--[1]
Melting Point	205-207 °C	Experimental	[Various Suppliers]
Boiling Point	Not available	-	-
Solubility	Soluble in DMSO, methanol, and ethanol. Sparingly soluble in water.	Qualitative	[Various Suppliers]
pKa	Not available	-	-

Experimental Protocols for Physicochemical Property Determination

For properties where experimental data for **1-O-Methylemodin** is not readily available, the following established protocols for similar chemical entities, such as anthraquinones and phenolic compounds, can be employed.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small, finely powdered sample of **1-O-Methylemodin** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.



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Workflow for Melting Point Determination.

Solubility Determination

Solubility is a critical parameter that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

- **Preparation:** An excess amount of **1-O-Methylemodin** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.

- **Quantification:** The concentration of **1-O-Methylemodin** in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

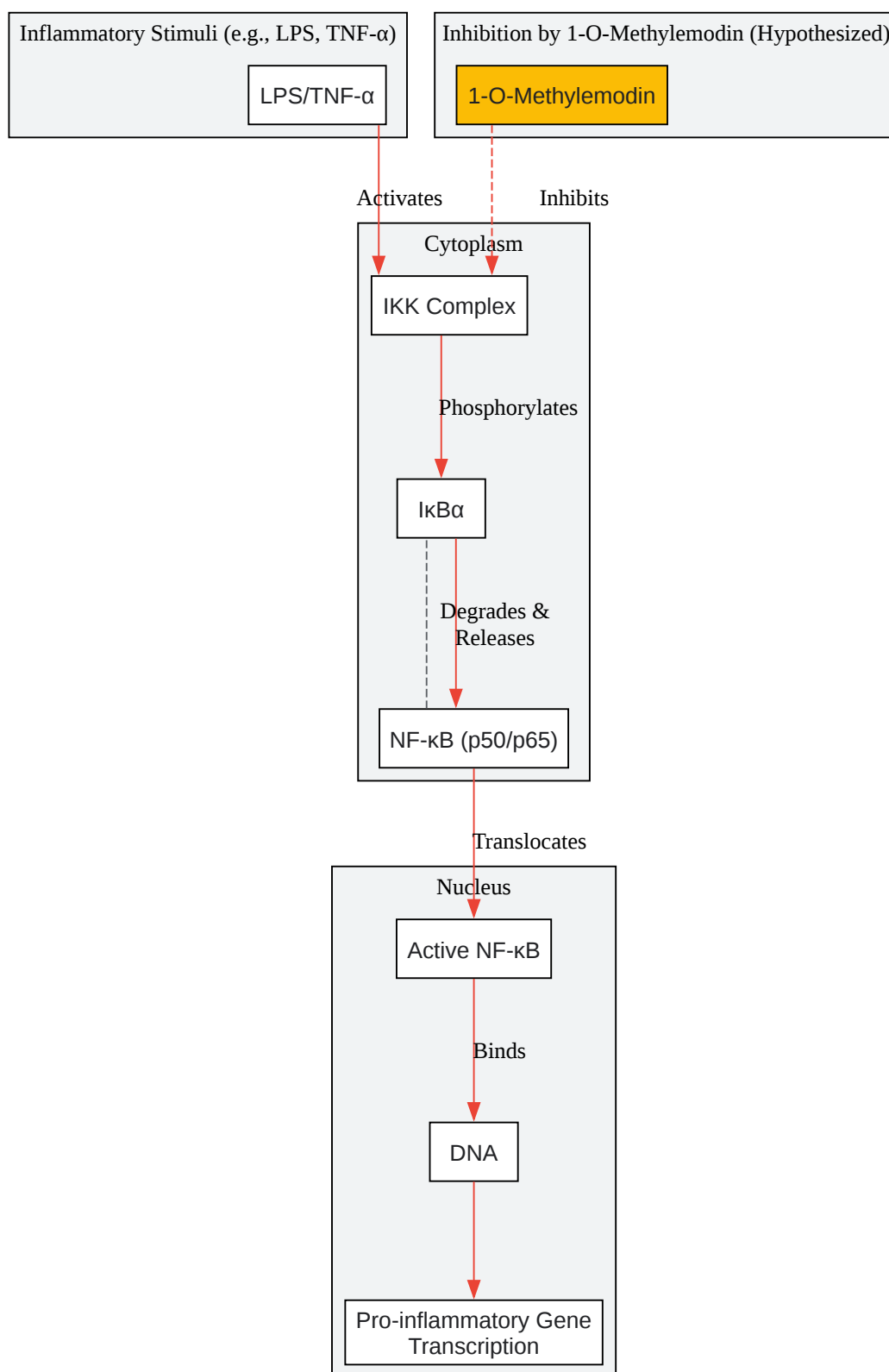
- **Solution Preparation:** A known concentration of **1-O-Methylemodin** is dissolved in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low).
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
- **Data Analysis:** A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acidic functional groups (in this case, the phenolic hydroxyl groups) are ionized. This corresponds to the midpoint of the buffer region in the titration curve.

Potential Signaling Pathways

While specific signaling pathways for **1-O-Methylemodin** have not been extensively elucidated, the well-studied biological activities of its parent compound, emodin, provide valuable insights into its potential mechanisms of action. Emodin is known to possess anti-inflammatory and anti-cancer properties by modulating several key signaling cascades. It is plausible that **1-O-Methylemodin** shares some of these activities.

NF-κB Signaling Pathway (Anti-inflammatory)

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Emodin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

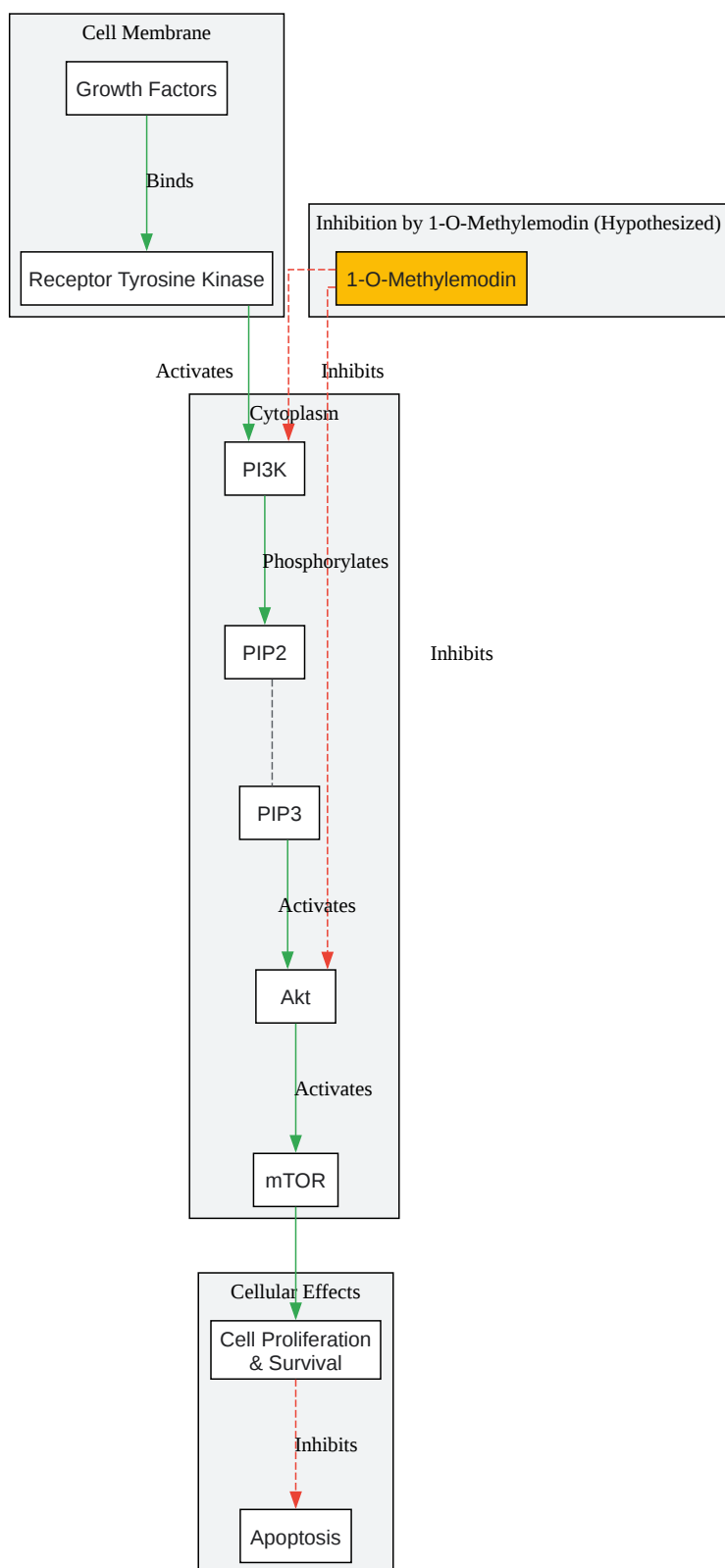


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Hypothesized Inhibition of the NF-κB Pathway.

PI3K/Akt Signaling Pathway (Anticancer)

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Emodin has been reported to suppress this pathway, leading to apoptosis in cancer cells.

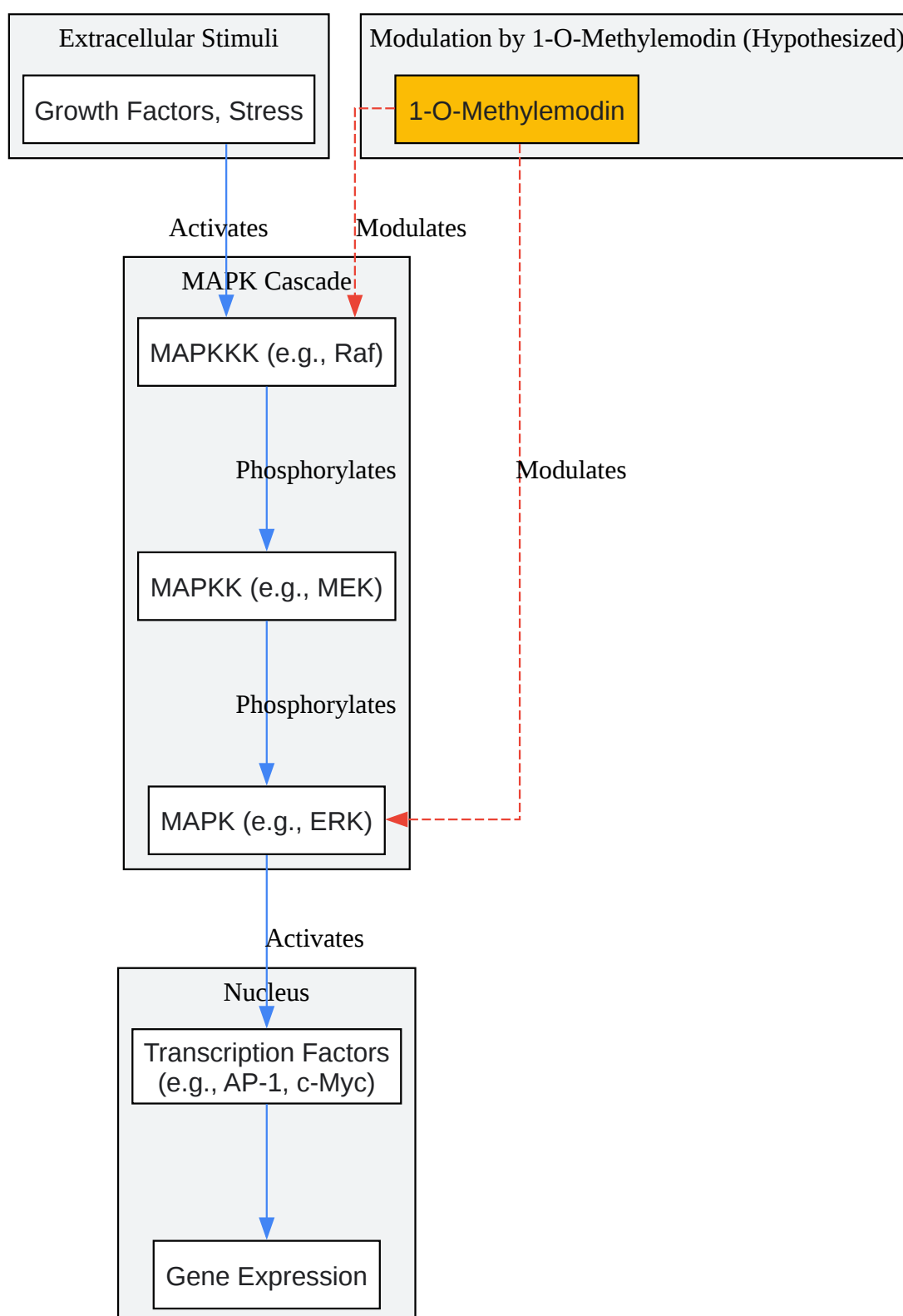


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Potential Modulation of the PI3K/Akt Pathway.

MAPK Signaling Pathway (Anticancer & Anti-inflammatory)

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation, proliferation, and apoptosis. Emodin has been shown to modulate MAPK signaling, contributing to its therapeutic effects.



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Hypothesized Modulation of the MAPK Pathway.

Conclusion

This technical guide consolidates the current knowledge on the physicochemical properties of **1-O-Methylemodin**. While there are gaps in the experimental data, the provided protocols offer a clear path for their determination. The exploration of potential signaling pathways, based on the activity of the parent compound emodin, provides a strong foundation for future pharmacological investigations. Further research to confirm these properties and elucidate the specific molecular mechanisms of **1-O-Methylemodin** is crucial for unlocking its full therapeutic potential.

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References

- 1. 1-O-Methylemodin | C₁₆H₁₂O₅ | CID 10469084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 1-O-Methylemodin: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599617#physicochemical-properties-of-1-o-methylemodin]

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